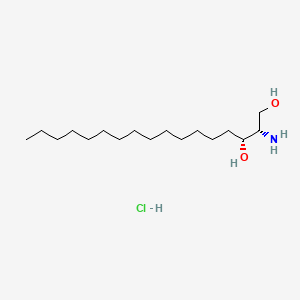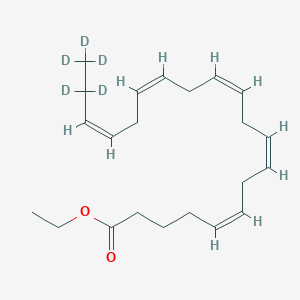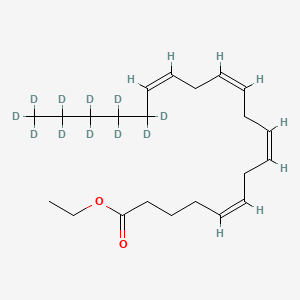
Arachidonic Acid-d11 ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidonic Acid-d11 Ethyl Ester is a deuterated form of arachidonic acid ethyl ester, where eleven hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard for the quantification of arachidonic acid ethyl ester in various analytical applications, particularly in mass spectrometry . It is an esterified form of arachidonic acid, which is a polyunsaturated omega-6 fatty acid involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonic Acid-d11 Ethyl Ester typically involves the esterification of deuterated arachidonic acid with ethanol under basic conditions. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, to form the corresponding ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated arachidonic acid and ethanol, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Catalysts such as cyclooxygenase, lipoxygenase, and cytochrome P450 enzymes are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Prostaglandins, thromboxanes, and leukotrienes.
Reduction: Arachidonic Acid-d11 alcohol.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Arachidonic Acid-d11 Ethyl Ester is widely used in scientific research due to its stable isotopic labeling, which makes it an ideal internal standard for quantitative analysis. Its applications include:
Chemistry: Used in mass spectrometry for the quantification of arachidonic acid and its metabolites.
Biology: Studied for its role in cellular signaling pathways and as a precursor for bioactive lipids.
Medicine: Investigated for its involvement in inflammatory processes and potential therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Arachidonic Acid-d11 Ethyl Ester exerts its effects primarily through its conversion to arachidonic acid, which is then metabolized to various bioactive lipids. These lipids, including prostaglandins, thromboxanes, and leukotrienes, play crucial roles in inflammation, pain, and other physiological processes . The molecular targets include cyclooxygenase enzymes, lipoxygenase enzymes, and various receptors involved in lipid signaling pathways .
Comparison with Similar Compounds
Arachidonic Acid Ethyl Ester: The non-deuterated form, used similarly in research and industrial applications.
Eicosapentaenoic Acid Ethyl Ester: Another polyunsaturated fatty acid ester used in similar contexts.
Uniqueness: Arachidonic Acid-d11 Ethyl Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This isotopic labeling distinguishes it from its non-deuterated counterparts and other similar compounds .
Properties
Molecular Formula |
C22H36O2 |
|---|---|
Molecular Weight |
343.6 g/mol |
IUPAC Name |
ethyl (5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3/b9-8-,12-11-,15-14-,18-17-/i1D3,3D2,5D2,6D2,7D2 |
InChI Key |
SNXPWYFWAZVIAU-OPXOPKSRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


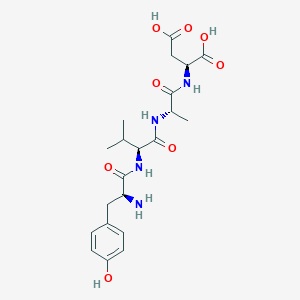

![2-[[4-(4-Carbamimidoyl-1,4-diazepan-1-yl)phenyl]-[(7-carbamimidoylnaphthalen-2-yl)methyl]sulfamoyl]acetic acid](/img/structure/B10853918.png)
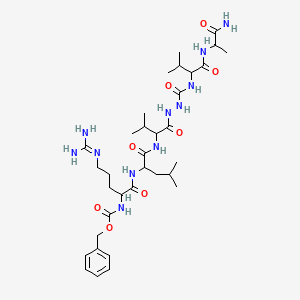
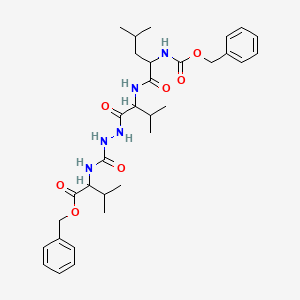
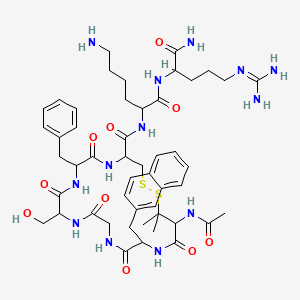
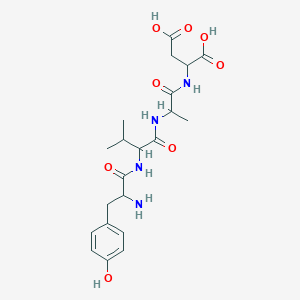
![1-[[5-(2,3,5,6-Tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10853954.png)
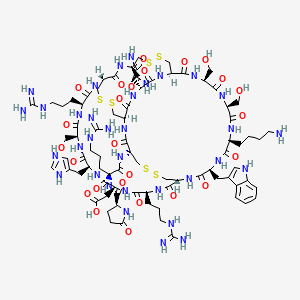
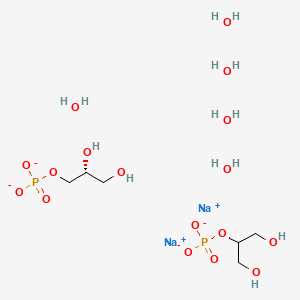
![(8-bromo-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol](/img/structure/B10853964.png)

